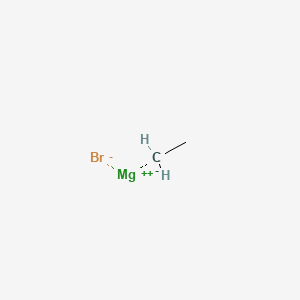

Ethylmagnesium Bromide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

magnesium;ethane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIJBUGBVQZNTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883607 | |

| Record name | Ethylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown solution in ether; [MSDSonline] | |

| Record name | Ethyl magnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

925-90-6 | |

| Record name | Ethyl magnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromoethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the fundamental properties of Ethylmagnesium Bromide?

Ethylmagnesium Bromide: A Comprehensive Technical Guide

Abstract

This compound (EtMgBr), a prototypical Grignard reagent, is a cornerstone of modern organic synthesis, prized for its potent nucleophilicity and basicity.[1][2][3] This organomagnesium halide is indispensable for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[2] Typically supplied as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), its high reactivity necessitates handling under strictly anhydrous and inert conditions.[1][2][4] This guide provides an in-depth examination of the fundamental properties, molecular structure, reactivity, and key experimental protocols associated with this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

This compound is a commercially available reagent, most commonly handled as a solution.[3][5] Its inherent instability in pure form means its properties are often described in the context of its solvent system. The defining feature of its reactivity is the highly polarized carbon-magnesium bond, which imparts a significant carbanionic character to the ethyl group, making it a powerful nucleophile and a strong base.[2][6]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below. Data for solutions are typical and may vary by supplier and concentration.

| Property | Value | Citations |

| Chemical Formula | C₂H₅MgBr | [1][4][5] |

| Molar Mass | 133.27 g/mol | [1][5] |

| CAS Number | 925-90-6 | [1][5] |

| Appearance | Colorless to pale yellow or dark brown solution in ether or THF | [1][3][4] |

| Density (3.0M in Ether) | ~1.02 g/mL at 25 °C | [7][8] |

| Boiling Point (Ether) | 34.6 °C (as a solution in diethyl ether) | [7][8][9] |

| Melting Point | ~15 °C (for dietherate solid); -116.3 °C (solution) | [8][9][10] |

| Flash Point (in Ether) | -40 °C to -45 °C | [1][11] |

| Solubility | Miscible with ethers, hydrocarbons; reacts violently with water. | [3][9][12] |

Molecular Structure and the Schlenk Equilibrium

In the solid state, the crystal structure of this compound dietherate reveals a monomeric species where the magnesium atom is tetrahedrally coordinated to the ethyl group, a bromine atom, and two molecules of diethyl ether.[10]

In solution, Grignard reagents exist in a complex dynamic state known as the Schlenk equilibrium. This equilibrium involves the monomeric organomagnesium halide (RMgX), a dimeric form, and the redistribution products: dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).[13][14] The position of this equilibrium is influenced by the solvent, concentration, and temperature.

Caption: The Schlenk equilibrium for Grignard reagents in solution.

Reactivity and Reaction Mechanisms

This compound serves as a synthetic equivalent of an ethyl anion synthon.[5] Its reactivity is dominated by two primary modes: nucleophilic addition to electrophilic carbons and acting as a strong base to deprotonate acidic hydrogens.[1][5]

Nucleophilic Addition to Carbonyls

A hallmark reaction of this compound is its addition to the electrophilic carbon of a carbonyl group.[2] This reaction is a fundamental method for creating new carbon-carbon bonds and synthesizing alcohols.[15] The general mechanism involves the attack of the carbanionic ethyl group on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.

Reaction with Esters: Double Addition

Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols.[18][19][20] The first equivalent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) as a leaving group to form a ketone.[18][20] This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after workup.[18][21] It is generally not possible to stop the reaction at the ketone stage.[18]

Caption: Reaction pathway of an ester with two equivalents of EtMgBr.

Experimental Protocols

All procedures involving this compound must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using flame-dried or oven-dried glassware.[2] Solvents must be anhydrous.

General Workflow for Grignard Synthesis and Reaction

The following diagram illustrates a typical workflow for preparing a Grignard reagent and using it in a subsequent reaction.

Caption: General experimental workflow for Grignard synthesis and reaction.

Protocol: Synthesis of this compound (1 M Solution)

This protocol describes a lab-scale preparation of approximately 2 mL of a 1 M solution in diethyl ether.[4][22]

Materials:

-

Magnesium turnings: 53.5 mg (2.2 mmol)

-

Bromoethane (B45996): 360 mg (0.25 mL, 3.3 mmol)

-

Anhydrous diethyl ether

-

Screw-capped test tube, graduated

-

Syringes and needles

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Prepare Bromoethane Solution: In a dry, sealed vial, dilute 360 mg of bromoethane with anhydrous diethyl ether to a total volume of 3 mL.[4]

-

Setup: Place 53.5 mg of magnesium turnings into a dry, screw-capped graduated test tube under an inert atmosphere.

-

Initiation: Add 0.1 mL of anhydrous diethyl ether to the magnesium, followed by 0.2 mL of the bromoethane solution via syringe.[4] The mixture should become cloudy and begin to boil within 2-3 minutes, indicating reaction initiation.[4] If the reaction does not start, gentle warming may be required.

-

Addition: Once initiated, add the remaining bromoethane solution dropwise while continuously stirring (e.g., with a vortex mixer or magnetic stirrer) to maintain a gentle reflux.[4][22]

-

Completion: Continue addition until the total volume reaches the 2.2 mL mark. By this point, most of the magnesium should be consumed. The resulting clear to pale yellow solution is approximately 1 M this compound.[4]

Protocol: Titration of this compound

The concentration of Grignard reagents can decrease over time, and accurate determination is crucial for stoichiometry. This titration method uses menthol (B31143) as a proton source and 1,10-phenanthroline (B135089) as an indicator.[23][24]

Materials:

-

(-)-Menthol, accurately weighed (~156 mg, 1 mmol)

-

1,10-phenanthroline (~2-4 mg)

-

Anhydrous THF

-

Flame-dried 50 mL round-bottomed flask with septum and stir bar

-

1 mL syringe for titration

-

Inert gas supply

Procedure:

-

Setup: To the flame-dried flask, add the accurately weighed menthol and the 1,10-phenanthroline indicator.[24] Seal the flask with a septum and flush with inert gas.

-

Solvent Addition: Add 10-15 mL of anhydrous THF via syringe and stir to dissolve the solids.[24]

-

Titration: Using a 1 mL syringe, carefully add the prepared this compound solution dropwise to the stirring menthol solution.[24]

-

Endpoint: The endpoint is reached upon the first appearance of a persistent (lasting >1 minute) violet or burgundy color.[23][24]

-

Calculation: The molarity of the Grignard reagent is calculated as follows: Molarity (M) = (moles of menthol) / (Volume of EtMgBr solution added in L)

Safety and Handling

This compound is a hazardous substance that requires stringent safety protocols.

-

Flammability: Solutions are highly flammable, with a low flash point.[1][25] Keep away from all ignition sources and use spark-proof equipment.[11][26]

-

Reactivity with Water: Reacts violently and spontaneously with water and protic solvents, releasing flammable ethane (B1197151) gas.[1][12][25] All operations must be conducted under anhydrous conditions.[2][11]

-

Corrosivity: Causes severe skin burns and eye damage upon contact.[1][26][27]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[11][26]

-

Handling: All manipulations should be performed in a chemical fume hood under an inert atmosphere.[1][11] Use syringe and cannula techniques for transfers.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert gas, away from water and incompatible materials.[11][26]

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 925-90-6 [chemicalbook.com]

- 4. This compound: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. This compound solution 3.0 M in diethyl ether EtMgBr solution [sigmaaldrich.com]

- 8. americanelements.com [americanelements.com]

- 9. This compound CAS#: 925-90-6 [m.chemicalbook.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. The reaction of ethyl magnesium bromide with water class 11 chemistry CBSE [vedantu.com]

- 13. This compound | 925-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Grignard Reaction [organic-chemistry.org]

- 16. Write the structures of the products of reaction of ethylmagnesium bromid.. [askfilo.com]

- 17. quora.com [quora.com]

- 18. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 19. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 25. assets.thermofisher.com [assets.thermofisher.com]

- 26. echemi.com [echemi.com]

- 27. cloudfront.zoro.com [cloudfront.zoro.com]

The Genesis of a Cornerstone in Synthesis: A Technical Guide to the History and Discovery of Ethylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of organic chemistry, few discoveries have had as profound and lasting an impact as that of the organomagnesium halides, universally known as Grignard reagents. This whitepaper delves into the history and discovery of a archetypal example, Ethylmagnesium Bromide (EtMgBr), tracing its origins from the seminal work of Victor Grignard to its establishment as an indispensable tool in synthetic chemistry. We will explore the early experimental protocols, the evolution of its synthesis, and the quantitative understanding of this remarkable reagent.

Historical Context: A Breakthrough in Organometallic Chemistry

The late 19th century saw a burgeoning interest in organometallic compounds, yet their synthesis was often fraught with difficulty, yielding reactive and sometimes pyrophoric substances. It was against this backdrop that French chemist Philippe Barbier was investigating the reaction of methylheptenone with methyl iodide in the presence of magnesium. While he observed the desired addition reaction, the results were often unpredictable. He tasked his student, Victor Grignard, with investigating this reaction.

In a pivotal departure from Barbier's one-pot approach, Grignard meticulously investigated the reaction of magnesium with an organic halide in diethyl ether before the addition of the carbonyl compound. This led to his groundbreaking discovery in 1900: the formation of a soluble and relatively stable organomagnesium species. His findings were first published in the Comptes rendus de l'Académie des sciences.[1] This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided chemists with a reliable method for generating a potent carbon nucleophile, revolutionizing the field of organic synthesis.[1][2] this compound was among the first and most fundamental of these new reagents.

The Chemistry of this compound

This compound is formed through the reaction of ethyl bromide with magnesium metal in an ethereal solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). The magnesium atom inserts into the carbon-bromine bond, inverting the polarity of the ethyl group from electrophilic to strongly nucleophilic.

Formation of this compound

Figure 1: Formation of this compound.

The resulting Grignard reagent exists in solution as a complex equilibrium of various species, as described by the Schlenk equilibrium. This equilibrium involves the monomeric this compound, the dimeric species, and diethylmagnesium (Et₂Mg) and magnesium bromide (MgBr₂).

Schlenk Equilibrium

Figure 2: The Schlenk Equilibrium for this compound.

Experimental Protocols

Grignard's Original Synthesis of this compound (circa 1901)

Victor Grignard's doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures," provides insight into the earliest systematic preparation of these reagents.[1][3][4] The following is a generalized protocol based on his early work.

Experimental Workflow: Grignard's Original Method

Figure 3: Workflow for Grignard's original synthesis.

Methodology:

-

Apparatus: A flask equipped with a reflux condenser and a dropping funnel was used. All glassware was meticulously dried.

-

Reagents:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

-

Procedure:

-

Magnesium turnings were placed in the flask and covered with anhydrous diethyl ether.

-

A small amount of ethyl bromide was added to initiate the reaction. Initiation was often the most critical and sometimes challenging step. Grignard noted that the reaction could be slow to start but would then proceed vigorously.

-

Once the reaction commenced, characterized by the solution turning cloudy and the evolution of heat, the remaining ethyl bromide, diluted with anhydrous ether, was added dropwise at a rate sufficient to maintain a gentle reflux.

-

After the addition was complete, the mixture was typically heated for a short period to ensure complete reaction of the magnesium.

-

The resulting grayish solution of this compound was then used directly for subsequent reactions.

-

Quantitative Analysis in the Early 20th Century

Early methods for determining the concentration of Grignard reagents were crucial for stoichiometric control in subsequent reactions. The most common method was acid-base titration. A known volume of the Grignard solution was hydrolyzed with a known excess of standardized acid. The unreacted acid was then back-titrated with a standard base.

Titration of this compound

| Step | Procedure |

| 1. Hydrolysis | A measured aliquot of the EtMgBr solution is added to a known excess of standard aqueous acid (e.g., HCl or H₂SO₄). |

| 2. Neutralization | The strong base (Et⁻) reacts with the acid: EtMgBr + 2H⁺ → EtH + Mg²⁺ + HBr. |

| 3. Back-Titration | The remaining excess acid is titrated with a standardized solution of a strong base (e.g., NaOH) using an indicator. |

| 4. Calculation | The amount of acid consumed by the Grignard reagent is determined, and from this, the molar concentration of the EtMgBr is calculated. |

Data Presentation: A Century of Synthesis

Quantitative data from Grignard's original publications are often descriptive rather than tabular. However, analysis of his and subsequent early 20th-century work allows for the compilation of representative data. Below is a comparative table summarizing typical conditions and yields for the synthesis of this compound, contrasting the early 20th-century methods with modern laboratory practices.

| Parameter | Early 20th Century (Grignard's Era) | Modern Laboratory Protocol |

| Solvent | Anhydrous Diethyl Ether | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |

| Initiation | Often spontaneous; sometimes required heating or the addition of iodine crystals. | Mechanical stirring, crushing of Mg turnings, use of initiators (e.g., I₂, 1,2-dibromoethane). |

| Reactant Ratio (EtBr:Mg) | Typically a slight excess of magnesium. | Often a slight excess of magnesium (e.g., 1.05-1.2 equivalents). |

| Concentration | Generally prepared and used directly; concentrations were determined by titration. | Commercially available in standardized concentrations (e.g., 1.0 M, 3.0 M in ether or THF). |

| Yield | Reported as "good" or "quantitative" based on subsequent reactions. | Typically >90-95% based on titration. |

| Work-up | Direct use in the next synthetic step. | Storage under an inert atmosphere (Nitrogen or Argon). |

Conclusion

The discovery of this compound by Victor Grignard was a watershed moment in organic chemistry. His systematic and meticulous approach transformed a problematic reaction into a robust and reliable synthetic method. The principles established over a century ago for the preparation and handling of this Grignard reagent remain fundamental to its use today. While modern techniques have refined the process, the core of Grignard's discovery—the controlled formation of a powerful organometallic nucleophile—continues to be a cornerstone of synthetic chemistry, enabling the construction of complex molecules that are vital to research, science, and drug development.

References

The Schlenk Equilibrium of Ethylmagnesium Bromide: A Technical Guide to Solvent-Dependent Speciation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Schlenk equilibrium, a fundamental concept in organometallic chemistry, dictates the solution-state composition of Grignard reagents, including the widely utilized ethylmagnesium bromide (EtMgBr). This equilibrium between the parent Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species is profoundly influenced by the coordinating solvent. This technical guide provides an in-depth analysis of the Schlenk equilibrium for this compound, with a comparative focus on its behavior in two common ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O). This document summarizes available quantitative data, details relevant experimental protocols, and employs visualizations to elucidate the complex relationships governing the solution structure of this critical reagent.

Introduction to the Schlenk Equilibrium

The Schlenk equilibrium describes the disproportionation of an organomagnesium halide in solution. For this compound, the equilibrium is represented as:

2 EtMgBr ⇌ Et₂Mg + MgBr₂

The position of this equilibrium is critical as it determines the concentration of the various magnesium-containing species in solution, each of which can exhibit different reactivity and solubility.[1] The equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), the concentration, the temperature, and most significantly, the solvent.[1]

The Role of the Solvent: THF vs. Diethyl Ether

Ethereal solvents are essential for the formation and stabilization of Grignard reagents as they coordinate to the magnesium center.[1] However, the specific choice of ether, typically between tetrahydrofuran (THF) and diethyl ether, has a pronounced effect on the position of the Schlenk equilibrium.

Tetrahydrofuran (THF)

THF is a stronger Lewis base than diethyl ether and a better solvating agent for magnesium cations. This strong solvation, particularly of the magnesium bromide (MgBr₂) species, shifts the Schlenk equilibrium significantly to the right.[2] In THF, solutions of this compound contain a substantial proportion of diethylmagnesium (Et₂Mg) and solvated magnesium bromide. For some Grignard reagents in THF, the equilibrium constant (K) has been estimated to be approximately 4, indicating a significant presence of the disproportionation products.[3] This high degree of disproportionation is attributed to the ability of THF to effectively stabilize the resulting magnesium halide.[2]

Diethyl Ether

In contrast to THF, the Schlenk equilibrium for many Grignard reagents in diethyl ether lies predominantly to the left, favoring the mixed organomagnesium halide species (EtMgBr).[1] While direct quantitative data for the equilibrium constant of this compound in diethyl ether is scarce, studies on analogous systems suggest that the equilibrium is heavily skewed towards the EtMgBr form. This makes the determination of a precise equilibrium constant challenging. The weaker solvating power of diethyl ether compared to THF is insufficient to drive the equilibrium towards the formation of significant quantities of Et₂Mg and MgBr₂.

Quantitative Data on Species Distribution

| Solvent | Predominant Species | Relative Position of Equilibrium (2 EtMgBr ⇌ Et₂Mg + MgBr₂) | Notes |

| Tetrahydrofuran (THF) | EtMgBr, Et₂Mg, MgBr₂ | Shifted significantly to the right | Strong solvation of MgBr₂ by THF drives the disproportionation. The equilibrium constant for analogous systems is reported to be around 4.[2][3] |

| Diethyl Ether | EtMgBr | Lies predominantly to the left | Weaker solvation of MgBr₂ compared to THF. The concentration of Et₂Mg and MgBr₂ is generally low, making the determination of K difficult.[1] |

Experimental Methodologies for Studying the Schlenk Equilibrium

Several experimental techniques are employed to investigate the Schlenk equilibrium and quantify the species in solution. These include Nuclear Magnetic Resonance (NMR) spectroscopy, titration methods, and colligative property measurements.

Detailed Protocol: NMR Spectroscopy for Equilibrium Analysis

NMR spectroscopy is a powerful, non-invasive technique for characterizing the species present in a Grignard solution at equilibrium. Temperature-dependent NMR studies can also provide thermodynamic data (ΔH and ΔS) for the equilibrium.[4]

Objective: To determine the relative concentrations of EtMgBr, Et₂Mg, and MgBr₂ in a solution of this compound in a given solvent at various temperatures.

Materials and Reagents:

-

This compound solution in the desired solvent (THF or diethyl ether)

-

Anhydrous, deuterated solvent (e.g., THF-d₈ or Et₂O-d₁₀)

-

NMR tubes with appropriate seals for air-sensitive samples (e.g., J. Young tubes)

-

Internal standard (optional, for absolute concentration determination)

-

NMR spectrometer with variable temperature capabilities

Procedure:

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or using Schlenk line techniques, prepare a solution of this compound of known concentration in the chosen anhydrous, deuterated solvent.

-

Transfer the solution to an NMR tube and seal it securely to prevent contamination from air and moisture.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra of the sample at a series of controlled temperatures (e.g., from -20 °C to 30 °C in 10 °C increments).

-

Ensure the system has reached thermal equilibrium at each temperature before acquiring the spectrum.

-

Acquire spectra with appropriate parameters (e.g., sufficient relaxation delay) to ensure quantitative integration of the signals.

-

-

Data Analysis:

-

Identify the characteristic signals for the ethyl groups of EtMgBr and Et₂Mg. These species will have distinct chemical shifts.

-

Integrate the signals corresponding to the α-CH₂ or β-CH₃ protons of both EtMgBr and Et₂Mg.

-

Calculate the relative concentrations of EtMgBr and Et₂Mg from the integral values. The concentration of MgBr₂ can be inferred based on the stoichiometry of the equilibrium.

-

The equilibrium constant, K = [Et₂Mg][MgBr₂] / [EtMgBr]², can then be calculated at each temperature.

-

-

Thermodynamic Analysis (Van't Hoff Plot):

-

Plot ln(K) versus 1/T (where T is the temperature in Kelvin).

-

The slope of the resulting line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. This allows for the determination of the standard enthalpy and entropy of the Schlenk equilibrium.

-

Visualizing the Schlenk Equilibrium and Experimental Workflow

The Schlenk Equilibrium Pathway

Caption: The Schlenk equilibrium pathway for this compound.

Solvent Influence on the Equilibrium

Caption: Influence of THF vs. Diethyl Ether on the Schlenk Equilibrium.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis of the Schlenk equilibrium.

Conclusion

The solvent plays a paramount role in determining the solution-state structure of this compound. In THF, the Schlenk equilibrium is significantly shifted towards the disproportionation products, diethylmagnesium and magnesium bromide, due to the strong solvating power of THF. Conversely, in diethyl ether, the equilibrium favors the parent this compound species. This solvent-dependent behavior has profound implications for the reactivity, kinetics, and selectivity of reactions involving this ubiquitous Grignard reagent. A thorough understanding of the Schlenk equilibrium is therefore essential for researchers and professionals in drug development and organic synthesis to ensure reproducibility and optimize reaction outcomes. The experimental protocols and visualizations provided in this guide serve as a foundational resource for further investigation and application of this compound in various chemical contexts.

References

In-Depth Technical Guide to the Physical Properties of Ethylmagnesium Bromide Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethylmagnesium Bromide (EtMgBr), a primary Grignard reagent. The information is intended for professionals in research and development who utilize this versatile organometallic compound in synthetic chemistry. This document details its physical characteristics, behavior in solution, core reactivity, and the necessary experimental protocols for accurately measuring its properties under controlled conditions.

Physical and Chemical Properties

This compound is almost exclusively supplied and used as a solution in anhydrous ethereal solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF).[1][2] Its physical properties are therefore characteristic of the solution rather than the isolated compound, which is unstable. Solutions are typically clear to faintly turbid and may range from colorless to pale yellow or brown.[3][4][5]

Quantitative Physical Data

The physical properties of this compound solutions are highly dependent on the solvent and concentration. The following tables summarize key quantitative data for commonly available commercial solutions.

Table 1: Density of this compound Solutions

| Concentration & Solvent | Density (g/mL) | Temperature (°C) |

| 3.0 M in Diethyl Ether | 1.02 | 25 |

| 1.0 M in Diethyl Ether | 0.83 | 20 |

| 3.0 M in Diethyl Ether (approx.) | ~1.01 | Not Specified |

| 0.9 M in THF | 1.010 | Not Specified |

| 1.0 M in THF | Not Specified | Not Specified |

(Data sourced from references[3][6][7][8][9])

Table 2: Thermal and Safety Properties

| Property | Value | Solvent / Conditions |

| Boiling Point | 34.6 °C | For 3.0 M solution in Diethyl Ether (at 1.013 hPa) |

| Melting Point | -116.3 °C | General, likely refers to the solvent |

| Flash Point | ~ -40 to -45 °C | In Diethyl Ether |

(Data sourced from references[1][5][6][8][10])

Solubility and Stability

This compound solutions are prepared in anhydrous polar aprotic solvents, most commonly diethyl ether and tetrahydrofuran (THF) .[1][2][11] THF is often preferred as it can offer greater stability.[4] These ether solvents are crucial as they solvate the magnesium center, stabilizing the reagent.[11]

The reagent is highly sensitive to air and moisture and reacts vigorously with protic solvents such as water and alcohols.[5][11][12] This reactivity is due to its nature as a very strong base. Contact with water results in the rapid protonation of the ethyl group to form ethane (B1197151) gas, which is flammable.[1][5] Due to this sensitivity, it must be stored and handled under an inert atmosphere (e.g., nitrogen or argon).[1][11][12]

Chemical Structure and Behavior in Solution

The reactivity of this compound stems from the highly polar covalent bond between the carbon of the ethyl group and the magnesium atom. This polarization imparts a significant partial negative charge on the carbon, making it a potent nucleophile and a strong base.[11][13]

In ethereal solutions, Grignard reagents exist in a complex dynamic state known as the Schlenk equilibrium . This is an equilibrium between the monomeric organomagnesium halide (RMgX) and its corresponding diorganomagnesium species (R₂Mg) and magnesium dihalide (MgX₂).[14][15] The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the organic group and halide.

Caption: The Schlenk Equilibrium for this compound in solution.

Core Reactivity and Synthetic Utility

This compound is a fundamental tool for carbon-carbon bond formation in organic synthesis.[6] Its utility is primarily demonstrated through two key modes of reactivity: as a nucleophile and as a strong base.

Formation of the Grignard Reagent

The reagent is prepared by the reaction of bromoethane (B45996) with magnesium metal in an anhydrous ether solvent.[2] This is an oxidative addition reaction where the magnesium inserts into the carbon-bromine bond.

Caption: Synthesis of this compound from Bromoethane and Magnesium.

Nucleophilic Addition to Carbonyls

A primary application of this compound is its nucleophilic addition to electrophilic carbonyl carbons in aldehydes, ketones, and esters.[1][16] This reaction, followed by an acidic workup, is a reliable method for synthesizing secondary and tertiary alcohols.

Caption: General workflow for the reaction of EtMgBr with a carbonyl compound.

Experimental Protocols for Physical Property Determination

Accurate measurement of the physical properties of this compound solution requires specialized techniques to prevent its decomposition upon exposure to air or moisture. All manipulations must be performed under a dry, inert atmosphere using either a glovebox or Schlenk line techniques.[3] Glassware must be rigorously dried in an oven (e.g., at 140°C for 4 hours) and cooled under vacuum or in a stream of inert gas immediately before use.

Density Determination using a Pycnometer

This protocol adapts the standard pycnometric method for use with air-sensitive liquids.

-

Preparation:

-

Thoroughly clean and oven-dry a pycnometer of known volume (e.g., 10 mL).

-

Transfer the hot pycnometer into a glovebox antechamber or attach it to a Schlenk line and cycle between vacuum and inert gas (e.g., Argon) three times to establish an inert atmosphere as it cools.

-

Once cooled, weigh the empty, dry pycnometer under the inert atmosphere or seal it, quickly transfer to an analytical balance, and record its mass (m₁). If transferring, ensure a positive pressure of inert gas is maintained.

-

-

Sample Transfer (under Inert Atmosphere):

-

Draw the this compound solution into a gas-tight syringe that has been purged with inert gas.

-

Carefully transfer the solution into the pycnometer until it is completely full. If using a stoppered pycnometer with a capillary, ensure the liquid slightly overflows through the capillary upon inserting the stopper to eliminate gas bubbles.[11][14]

-

Wipe any excess liquid from the exterior of the pycnometer with a solvent-dampened cloth (e.g., anhydrous hexane), all within the inert atmosphere.

-

-

Measurement:

-

Seal the filled pycnometer and weigh it to obtain the total mass (m₂).

-

Record the temperature of the solution.

-

-

Calculation:

-

Calculate the mass of the solution: m_sol = m₂ - m₁

-

Calculate the density (ρ) using the known volume of the pycnometer (V_pyc): ρ = m_sol / V_pyc

-

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small volumes and can be conducted on a Schlenk line.

-

Apparatus Setup:

-

Assemble a microscale apparatus consisting of a small, oven-dried round-bottom flask (e.g., 10-25 mL) equipped with a magnetic stir bar and a condenser.

-

Attach a Schlenk adapter to the top of the condenser, allowing the apparatus to be connected to a dual-manifold Schlenk line. This permits the system to be maintained under a positive pressure of inert gas, which is vented through an oil bubbler.[15]

-

-

Sample Transfer:

-

Establish an inert atmosphere in the flask by cycling between vacuum and inert gas three times.

-

Using a gas-tight syringe, transfer approximately 5 mL of the this compound solution into the flask under a positive counterflow of inert gas.

-

-

Measurement:

-

Place a calibrated thermometer or temperature probe so that its bulb is positioned in the vapor phase, just below the opening of the condenser, but not touching the liquid.[4]

-

Gently heat the flask in a sand or oil bath while stirring.

-

Observe the temperature as the solution begins to boil and a reflux ring of condensing vapor stabilizes on the walls of the flask and the thermometer.

-

The stable temperature recorded at which the liquid and vapor are in equilibrium is the boiling point of the solution.[4]

-

-

Post-Measurement:

-

Allow the apparatus to cool completely to room temperature before dismantling to avoid contact of the hot reagent with air.

-

Safety and Handling

This compound solutions present significant hazards and must be handled by trained personnel using appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and chemical-resistant gloves.

-

Flammability: The solutions are highly flammable, often with very low flash points, and can form explosive mixtures with air.[12] Keep away from all ignition sources.

-

Water Reactivity: Reacts violently with water and other protic sources to release flammable ethane gas.[1][5] All operations must be conducted under strictly anhydrous conditions.

-

Corrosivity: The reagent is corrosive and can cause severe skin burns and eye damage upon contact.[1] Handle only within a chemical fume hood or glovebox.

References

- 1. ISIS Pycnometry [isis.stfc.ac.uk]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. measurlabs.com [measurlabs.com]

- 7. chemtips.wordpress.com [chemtips.wordpress.com]

- 8. micromeritics.com [micromeritics.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. fs.usda.gov [fs.usda.gov]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. grokipedia.com [grokipedia.com]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 15. che.utah.edu [che.utah.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Nucleophilic Character of Ethylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmagnesium bromide (EtMgBr), a prominent Grignard reagent, is a cornerstone of synthetic organic chemistry, prized for its potent nucleophilic character. This guide provides a comprehensive technical overview of the fundamental principles governing the nucleophilicity of this compound, its reactivity profile with key electrophiles, and its application in the synthesis of molecules relevant to drug discovery and development. Detailed experimental protocols and quantitative data are presented to offer a practical resource for laboratory professionals.

Core Concepts: The Nucleophilic Nature of this compound

The defining feature of this compound is the highly polar carbon-magnesium bond. The significant difference in electronegativity between carbon and magnesium results in a partial negative charge on the ethyl group's alpha-carbon, rendering it a powerful nucleophile and a strong base.[1][2] This inherent nucleophilicity is the driving force behind its utility in forming new carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules.[1]

This compound is typically used as a solution in aprotic ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilize the Grignard reagent.[1] It is highly sensitive to protic solvents (e.g., water, alcohols), which will protonate the carbanion and quench its reactivity.[1] Therefore, all reactions involving this compound must be conducted under strictly anhydrous and inert conditions.

Reactivity Profile: Nucleophilic Addition to Carbonyls and Epoxides

The primary application of this compound as a nucleophile is in its reaction with electrophilic carbonyl carbons and epoxides.

Reactions with Aldehydes and Ketones

This compound readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.[2][3][4] The reaction proceeds via a nucleophilic attack of the ethyl carbanion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[5] Subsequent protonation of the alkoxide yields the alcohol product.[5]

The general order of reactivity for carbonyl compounds towards Grignard reagents is governed by electronic and steric factors, with aldehydes being more reactive than ketones.[6]

Reactions with Esters

The reaction of this compound with esters results in the formation of tertiary alcohols.[7] This transformation involves two successive nucleophilic additions. The first addition leads to the formation of a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after workup.[7]

Reactions with Epoxides

This compound reacts with epoxides in a ring-opening reaction to produce alcohols.[8] The nucleophilic attack occurs at one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide. Subsequent protonation furnishes the alcohol. The attack generally occurs at the less sterically hindered carbon of the epoxide.[8]

Quantitative Data: Reaction Yields

The following table summarizes the reported yields for the reaction of this compound with various electrophiles. It is important to note that reaction conditions can significantly influence the yield.

| Electrophile | Product | Solvent | Yield (%) | Reference |

| Benzaldehyde (B42025) | 1-Phenyl-1-propanol | Ionic Liquid | ~Small amount (side product) | [9] |

| Acetophenone (B1666503) | 2-Phenyl-2-butanol | Diethyl ether/THF | Not specified | [3] |

| Cyclohexanone (B45756) | 1-Ethylcyclohexanol | Diethyl ether/THF | Not specified | [10] |

| Ethylene Oxide | 1-Butanol | Diethyl ether/THF | Not specified | [11] |

Note: The yield for the reaction with benzaldehyde was reported as a minor side product in a study focused on a different reaction.

Signaling Pathways and Experimental Workflows

General Mechanism of Nucleophilic Addition to a Ketone

Caption: Mechanism of this compound addition to a ketone.

Experimental Workflow for a Grignard Reaction

Caption: General workflow for a Grignard synthesis experiment.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. Strict adherence to anhydrous and inert atmosphere techniques is critical for success.

Preparation of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (optional, for activation)

Procedure:

-

All glassware must be rigorously dried, either by oven-drying or flame-drying under an inert atmosphere.[12]

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

A small crystal of iodine can be added to activate the magnesium surface.[12]

-

Add a small portion of a solution of bromoethane in anhydrous diethyl ether or THF to the magnesium.

-

The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. If not, gentle warming may be required.[12]

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray-brown solution is the this compound reagent.

Synthesis of 1-Phenyl-1-propanol from Benzaldehyde

Materials:

-

This compound solution (prepared as above)

-

Benzaldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a separate flask under an inert atmosphere, dissolve benzaldehyde in anhydrous diethyl ether or THF.

-

Cool the this compound solution in an ice bath.

-

Slowly add the benzaldehyde solution to the Grignard reagent via a dropping funnel with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Synthesis of a Tertiary Alcohol from a Ketone (e.g., Acetophenone)

Materials:

-

This compound solution

-

Acetophenone (6.0 g, 0.05 mol)[12]

-

Anhydrous diethyl ether or THF (20 mL for dissolving ketone)[12]

-

Saturated aqueous NH₄Cl or dilute HCl[12]

-

Anhydrous MgSO₄ or Na₂SO₄[12]

Procedure:

-

Follow the general procedure for the reaction with benzaldehyde, substituting acetophenone for benzaldehyde.

-

Dissolve 6.0 g of acetophenone in 20 mL of anhydrous diethyl ether or THF.[12]

-

Slowly add this solution to approximately 0.062 mol of the prepared this compound solution, maintaining the temperature below 10 °C.[12]

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.[12]

-

Perform the workup and purification as described in the protocol for 1-phenyl-1-propanol.

Conclusion

This compound remains an indispensable tool in the arsenal (B13267) of synthetic chemists, particularly in the fields of pharmaceutical and materials science. Its robust nucleophilic character allows for the efficient construction of carbon-carbon bonds, enabling the synthesis of a diverse array of complex molecules. A thorough understanding of its reactivity, coupled with meticulous experimental technique, is paramount to leveraging its full synthetic potential. This guide serves as a foundational resource for researchers seeking to employ this compound in their synthetic endeavors.

References

- 1. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. brainly.com [brainly.com]

- 9. rsc.org [rsc.org]

- 10. Solved cyclohexanone reacts with ethyl magnesium bromide, | Chegg.com [chegg.com]

- 11. Solved 15. Reaction of this compound with which of | Chegg.com [chegg.com]

- 12. benchchem.com [benchchem.com]

Theoretical Underpinnings of the Grignard Reaction: An In-depth Analysis of the Ethylmagnesium Bromide Mechanism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction, a cornerstone of organic synthesis for over a century, facilitates the formation of carbon-carbon bonds with remarkable efficiency. This technical guide provides a comprehensive exploration of the theoretical basis of the Grignard reaction mechanism, with a specific focus on the versatile and widely used reagent, ethylmagnesium bromide. This document delves into the fundamental principles governing the formation of the Grignard reagent, the intricate solution-state dynamics dictated by the Schlenk equilibrium, and the mechanistic dichotomy of its reaction with carbonyl compounds, namely the polar nucleophilic addition and the single-electron transfer (SET) pathways. By presenting key quantitative data, detailed experimental protocols for seminal mechanistic studies, and illustrative diagrams of reaction pathways and workflows, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this pivotal transformation.

Formation of the Grignard Reagent: A Surface-Mediated Phenomenon

The synthesis of a Grignard reagent, such as this compound, is initiated by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] This process is not a simple insertion but a complex surface reaction.

1.1. The Role of the Magnesium Surface

The reaction begins with the transfer of an electron from the magnesium metal surface to the antibonding orbital of the carbon-halogen bond in the ethyl halide. This leads to the formation of a radical anion, which then fragments into an ethyl radical and a halide anion. The ethyl radical can then react with the magnesium surface to form the organomagnesium species. The process is believed to be initiated at activated sites on the magnesium surface, such as crystal defects or areas where the passivating magnesium oxide layer has been disrupted.[1] Activation of the magnesium surface is often crucial for initiating the reaction and can be achieved by mechanical means (crushing the magnesium turnings) or by using chemical activators like iodine or 1,2-dibromoethane.

1.2. Solvent Effects

Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for the formation and stability of the Grignard reagent. They play a crucial role by solvating the magnesium center of the Grignard reagent through Lewis acid-base interactions. This coordination stabilizes the organomagnesium species and prevents its decomposition. The choice of solvent can also influence the reactivity and the position of the Schlenk equilibrium.

The Schlenk Equilibrium: A Dynamic State in Solution

In solution, Grignard reagents are not simply monomeric RMgX species. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, which involves disproportionation to dialkylmagnesium (R2Mg) and magnesium dihalide (MgX2).[1]

References

Topic: Key Differences Between Ethylmagnesium Bromide and Other Grignard Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of ethylmagnesium bromide, contrasting its properties and reactivity with other commonly used Grignard reagents. The content is tailored for professionals in research and drug development who rely on a nuanced understanding of these critical synthetic tools.

Introduction to Grignard Reagents

Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, Grignard reagents remain one of the most fundamental and versatile tools in synthetic organic chemistry.[1] These organomagnesium halides, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are powerful nucleophiles capable of forming new carbon-carbon bonds, a cornerstone of molecular construction.[2][3] They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[1] The polarity of the carbon-magnesium bond, which places a partial negative charge on the carbon atom, is the source of their potent nucleophilicity.[2]

This compound (EtMgBr) is a prototypical Grignard reagent, widely utilized for introducing ethyl groups into molecules.[4][5] It is commercially available as a solution in diethyl ether or THF and is extensively used in the synthesis of pharmaceuticals and other complex organic molecules.[6][7]

The Schlenk Equilibrium: A Key Consideration

Grignard reagents in solution are not single, simple species. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium dihalide (MgX₂).[1][8]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the R group, the halogen, the solvent, and the temperature.[8][9] For instance, in THF, the equilibrium tends to favor the disproportionation products (R₂Mg and MgX₂) more than in diethyl ether, due to the strong solvation of the magnesium halides by THF.[9] This equilibrium is crucial as it affects the reactivity and solubility of the Grignard reagent.

Caption: The Schlenk Equilibrium for Grignard reagents in solution.

Comparative Analysis of this compound

The choice of a Grignard reagent is dictated by the specific synthetic transformation required. The differences in reactivity and steric profile between this compound and other Grignard reagents are critical for achieving desired outcomes.

Reactivity: Nucleophilicity vs. Basicity

Grignard reagents are both strong nucleophiles and strong bases.[10] The balance between these two properties is influenced by the organic substituent.

-

Nucleophilicity: The primary role of EtMgBr is to act as a nucleophile, attacking electrophilic centers like carbonyl carbons.[2] Its reactivity is generally higher than more sterically hindered reagents like tert-butylmagnesium chloride but can be considered moderate compared to mthis compound.

-

Basicity: EtMgBr is a strong base and will deprotonate substrates with acidic protons (e.g., water, alcohols, terminal alkynes).[5][10] The basicity of Grignard reagents generally follows the stability of the corresponding carbanion (R⁻). Therefore, alkyl Grignards like EtMgBr are more basic than aryl Grignards like phenylmagnesium bromide.

Steric Hindrance

Steric hindrance refers to the congestion around the reactive center caused by the physical size of the substituent groups, which can impede a reaction.[11]

-

This compound: The ethyl group presents a moderate level of steric bulk. This allows it to react efficiently with a wide range of aldehydes and ketones.

-

Mthis compound (MeMgBr): With the smallest alkyl group, MeMgBr exhibits minimal steric hindrance, making it highly reactive towards even hindered electrophiles.

-

tert-Butylmagnesium Chloride (t-BuMgCl): The bulky tert-butyl group significantly increases steric hindrance. This can reduce its rate of nucleophilic addition and, in some cases, favor its action as a base, leading to deprotonation or elimination side reactions.

-

Phenylmagnesium Bromide (PhMgBr): The planar but larger phenyl group also introduces more steric bulk than the ethyl group, which can influence its reactivity with sterically demanding substrates.

Influence of the Halogen

The choice of halide in the Grignard reagent (RMgX) primarily affects the ease of its formation and can have a secondary effect on reactivity. The general trend for the ease of formation follows the carbon-halogen bond strength: C-I > C-Br > C-Cl.[12]

-

Bromides (e.g., EtMgBr): Alkyl bromides offer a good balance of reactivity for Grignard formation. They are more reactive than chlorides but generally more stable and less prone to side reactions than iodides.[13]

-

Chlorides (e.g., MeMgCl): Alkyl chlorides are less reactive, often requiring higher temperatures or activation methods to initiate Grignard formation.[12] However, the resulting Grignard reagents are often more stable in solution.

-

Iodides (e.g., MeMgI): Alkyl iodides are the most reactive, and the Grignard formation is often rapid and exothermic. However, they are more prone to side reactions like Wurtz coupling.[12]

Data Presentation: Comparative Properties

The following tables summarize key quantitative and qualitative data for comparing this compound with other common Grignard reagents.

Table 1: Physical and Chemical Properties of Selected Grignard Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Typical Solvent | Typical Concentration | Key Characteristics |

| This compound | C₂H₅MgBr | 133.27 | THF, Diethyl Ether | 1.0 M, 3.0 M | Versatile, moderate reactivity and steric bulk.[4][5] |

| Mthis compound | CH₃MgBr | 119.24 | THF, Diethyl Ether | 3.0 M | High reactivity, low steric hindrance. |

| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | THF, Diethyl Ether | 1.0 M, 3.0 M | Lower basicity, higher steric bulk than EtMgBr.[3] |

| tert-Butylmagnesium Chloride | (CH₃)₃CMgCl | 118.91 | THF, Diethyl Ether | 1.0 M | High steric hindrance, often acts as a base. |

Table 2: Qualitative Reactivity Comparison

| Property | Mthis compound | This compound | Phenylmagnesium Bromide | tert-Butylmagnesium Chloride |

| Nucleophilicity | Very High | High | Moderate | Moderate to Low |

| Basicity | Very High | High | Moderate | Very High |

| Steric Hindrance | Very Low | Low | Moderate | Very High |

| Wurtz Coupling Tendency | Low | Moderate | Moderate | High |

Experimental Protocols

Strict adherence to anhydrous and inert atmosphere techniques is mandatory for all Grignard reactions.[2][14] All glassware must be thoroughly dried, and reactions should be conducted under nitrogen or argon.[14]

Protocol 1: In-situ Preparation of this compound

This protocol outlines the laboratory-scale preparation of EtMgBr.

Materials:

-

Magnesium turnings

-

Iodine (a small crystal for activation)

-

Bromoethane (B45996) (EtBr)

-

Anhydrous diethyl ether or THF

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

-

Place magnesium turnings (1.2 equivalents) and a crystal of iodine into the flame- or oven-dried flask.

-

Assemble the apparatus and flush with an inert gas.

-

Add a small amount of anhydrous solvent to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromoethane (1.0 equivalent) in the anhydrous solvent.

-

Add a small portion (approx. 10%) of the bromoethane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.[14]

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. An ice-water bath can be used to control the exothermic reaction.[14]

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey to brown solution is the Grignard reagent.

Protocol 2: Reaction with a Ketone (e.g., Acetophenone)

This protocol details the synthesis of a tertiary alcohol using the prepared EtMgBr.

Materials:

-

This compound solution (from Protocol 1)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute HCl for quenching

Procedure:

-

Cool the prepared this compound solution in an ice-water bath.

-

Dissolve acetophenone (0.8 equivalents relative to EtMgBr) in anhydrous solvent and add it to the dropping funnel.

-

Add the acetophenone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

-

Slowly quench the reaction by adding it to a stirred, ice-cold solution of saturated aqueous NH₄Cl. This should be done carefully as the quenching process is exothermic.[14]

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol product.

-

Purify the product by column chromatography or distillation as required.

Caption: Experimental workflow for Grignard synthesis and reaction.

Reaction Pathway Visualization

The reaction of a Grignard reagent with a ketone proceeds via nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate. Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final alcohol product.

Caption: General pathway for the reaction of EtMgBr with a ketone.

Applications and Significance in Drug Development

The choice of Grignard reagent is a critical decision in the synthesis of active pharmaceutical ingredients (APIs). The differences outlined above have significant implications:

-

Building Molecular Complexity: this compound is frequently used to introduce ethyl groups, which are common structural motifs in many drug molecules.[7] Its predictable reactivity allows for the controlled construction of complex carbon skeletons.[7]

-

Chemoselectivity: In molecules with multiple electrophilic sites, the choice between a sterically hindered Grignard (like t-BuMgCl) and a less hindered one (like EtMgBr) can determine the outcome of a reaction, enabling selective functionalization.

-

Process Optimization: For large-scale synthesis, the ease of formation and stability of the Grignard reagent are important. While ethyl bromide is a good compromise, sometimes a more stable chloride-derived Grignard might be preferred for process safety and consistency, despite requiring more forcing conditions for its preparation.[15]

-

Cost-Effectiveness: this compound is a readily available and relatively inexpensive reagent, making it an economically viable choice for multi-step syntheses in drug development pipelines.[2][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 9. d-nb.info [d-nb.info]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. benchchem.com [benchchem.com]

- 15. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

Spectroscopic Characterization of Ethylmagnesium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmagnesium bromide (EtMgBr), a primary Grignard reagent, is a cornerstone of organic synthesis, valued for its potent nucleophilicity in forming carbon-carbon bonds.[1] Despite its widespread use, its characterization is complicated by its high reactivity and the dynamic Schlenk equilibrium that governs its state in solution. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols for synthesis and analysis under the requisite inert conditions are presented, alongside quantitative data and visual workflows to aid researchers in their practical applications.

The Complex Nature of this compound in Solution: The Schlenk Equilibrium

In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), this compound does not exist as a simple monomeric species.[2] Its chemical nature is dictated by the Schlenk equilibrium, a dynamic process involving an exchange of alkyl and halide groups between magnesium centers.[2] This equilibrium results in a mixture containing the primary Grignard reagent (EtMgBr), diethylmagnesium (Et₂Mg), and magnesium bromide (MgBr₂).[2]

The position of this equilibrium is sensitive to several factors, including the solvent, concentration, and temperature, which has significant implications for both its reactivity and its spectroscopic analysis.[3] The presence of multiple magnesium-containing species in solution means that spectroscopic data reflects a weighted average of these components.

Caption: The Schlenk Equilibrium for this compound in solution.

Spectroscopic Data Summary

Due to the dynamic Schlenk equilibrium, obtaining precise, universally applicable spectroscopic values for "pure" EtMgBr is challenging. The data presented in the following tables represent expected values and ranges based on the known behavior of alkyl Grignard reagents and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the electronic environment of the ethyl group's protons (¹H) and carbons (¹³C). The signals observed are an average of all species present in the Schlenk equilibrium. The electronegative magnesium atom causes a characteristic upfield shift compared to other ethyl derivatives.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Multiplicity | Expected Chemical Shift (δ) [ppm] | Notes |

| Mg-CH₂ -CH₃ | Quartet (q) | ~ -0.5 to 0.5 | Highly shielded due to the electropositive Mg. The exact shift is highly dependent on solvent and concentration. |

| Mg-CH₂-CH₃ | Triplet (t) | ~ 1.0 to 1.5 | Less affected by the Mg atom, appearing in a region more typical for alkyl protons.[4][5] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Expected Chemical Shift (δ) [ppm] | Notes |

| Mg-CH₂ -CH₃ | ~ -5 to 10 | The carbon directly bonded to magnesium is significantly shielded, appearing at a very high field.[6][7][8] |

| Mg-CH₂-CH₃ | ~ 10 to 20 | Appears in the typical upfield region for sp³ hybridized carbons.[6][7][8] |

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. FTIR is particularly sensitive to polar bonds, while Raman is effective for symmetric, non-polar bonds.[9][10]

Table 3: IR (FTIR) Spectroscopic Data for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (in CH₂, CH₃) | Asymmetric & Symmetric Stretch | 2850 - 2960 | Strong[2] |

| C-H (in CH₂, CH₃) | Scissoring & Bending | 1350 - 1470 | Medium[2] |

| C-Mg | Stretch | 500 - 535 | Medium-Weak, Broad |

Table 4: Raman Spectroscopic Data for this compound

| Functional Group | Vibration Mode | Expected Raman Shift (cm⁻¹) | Notes |

| C-C | Stretch | ~800 - 1000 | The C-C bond is symmetric and should produce a discernible Raman signal.[10] |

| C-Mg | Stretch | ~500 - 535 | This vibration should also be Raman-active. |

Mass Spectrometry (MS)

Mass spectrometry of Grignard reagents is not routine due to their low volatility and high reactivity. Analysis typically requires specialized ionization techniques. The data below is predictive, based on the molecular weight of EtMgBr (133.27 g/mol for isotopes ¹²C, ¹H, ²⁴Mg, ⁷⁹Br) and common fragmentation patterns.[11][12][13]

Table 5: Mass Spectrometry Data for this compound

| m/z Value | Identity | Fragmentation Pathway |

| 132/134 | [CH₃CH₂MgBr]⁺ | Molecular Ion (M⁺). Shows characteristic isotopic pattern for Bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br). |

| 103/105 | [MgBr]⁺ | Loss of the ethyl radical (•CH₂CH₃) from M⁺. |

| 29 | [CH₃CH₂]⁺ | Ethyl cation, resulting from cleavage of the C-Mg bond.[14] |

Experimental Protocols

Critical Safety Note: this compound is highly flammable, corrosive, and reacts violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using established Schlenk line or glovebox techniques.[15][16] All glassware must be rigorously dried (e.g., flame-dried or oven-dried at >120°C) prior to use.[15]

Synthesis of this compound

This protocol describes a standard laboratory preparation.[1]

Materials:

-

Magnesium turnings

-

Bromoethane (B45996) (EtBr)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

-

Schlenk flask, condenser, and dropping funnel

Procedure:

-

Place magnesium turnings in a flame-dried, three-necked Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel.

-

Add a single crystal of iodine to the flask. The purple vapor indicates a dry atmosphere.

-

Add a small portion of anhydrous ether/THF to cover the magnesium.

-

Dissolve bromoethane in anhydrous ether/THF in the dropping funnel.

-

Add a small amount of the bromoethane solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling (ethane evolution) is observed. Gentle warming may be required.

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

-

The resulting grey, cloudy solution is the this compound reagent. Its concentration can be determined by titration.[17]

Caption: Experimental workflow for the synthesis of this compound.

NMR Sample Preparation (Air-Sensitive)

Procedure:

-

Place a clean, dry NMR tube inside a larger, specialized tube (e.g., a J-Young NMR tube or a custom Schlenk-type tube).[18][19]

-

Attach the outer tube to a Schlenk line, evacuate, and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Under a positive flow of inert gas, add the required amount of deuterated anhydrous solvent (e.g., Benzene-d₆, THF-d₈) to a vial containing your this compound solution using a gas-tight syringe.

-

Dissolve the sample completely. For ¹H NMR, 5-25 mg of the conceptual solid reagent in ~0.6 mL of solvent is typical; for ¹³C NMR, a more concentrated solution (50-100 mg) is preferred.[19][20]

-

Using a clean, dry syringe, carefully transfer the solution into the NMR tube, which is still under the inert atmosphere of the larger tube.

-

Seal the NMR tube securely with a cap and wrap it with Parafilm or PTFE tape before removing it from the inert environment for analysis.[18]

FTIR Sample Preparation

For routine analysis, a sample can be prepared in a glovebox.

Procedure:

-

Inside a glovebox, place a small drop of the this compound solution between two KBr or NaCl plates.

-

Alternatively, for solution-phase measurements, use a sealed, gas-tight IR cell with IR-transparent windows (e.g., CaF₂ or BaF₂).[3]

-

For real-time reaction monitoring, an in-situ attenuated total reflectance (ATR) FTIR probe (such as ReactIR) can be inserted directly into the reaction flask under inert conditions.[21] This method allows for monitoring the consumption of reactants and formation of the Grignard reagent without sampling.[21]

Integrated Spectroscopic Analysis Workflow

A combination of spectroscopic techniques is necessary for a thorough characterization of the synthesized reagent.

Caption: Logical workflow for the spectroscopic characterization of EtMgBr.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. azooptics.com [azooptics.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. compoundchem.com [compoundchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. surfacesciencewestern.com [surfacesciencewestern.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. This compound | C2H5BrMg | CID 101914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. m.youtube.com [m.youtube.com]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Tertiary Alcohols using Ethylmagnesium Bromide and Esters

Introduction

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis.[1] Discovered by Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[2][3] Ethylmagnesium bromide (EtMgBr), a common Grignard reagent, serves as a potent nucleophile, providing an ethyl carbanion equivalent.[1][4]